gamma-Terpinene

Catalog No.
S576284
CAS No.
99-85-4
M.F
C10H16
M. Wt
136.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
gamma-Terpinene

CAS Number

99-85-4

Product Name

gamma-Terpinene

IUPAC Name

1-methyl-4-propan-2-ylcyclohexa-1,4-diene

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

InChI

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,7-8H,5-6H2,1-3H3

InChI Key

YKFLAYDHMOASIY-UHFFFAOYSA-N

SMILES

CC1=CCC(=CC1)C(C)C

solubility

6.37e-05 M
0.00868 mg/mL at 22 °C
Insoluble in water; soluble in most fixed oils
Soluble (in ethanol)

Synonyms

1,4-p-menthadiene, alpha-terpinene, beta-terpinene, gamma-terpinene

Canonical SMILES

CC1=CCC(=CC1)C(C)C

The exact mass of the compound gamma-Terpinene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6.37e-05 m0.00868 mg/ml at 22 °c0.00868 mg/ml at 22 °cinsoluble in water; soluble in most fixed oilssoluble (in ethanol). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 21448. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclohexane Monoterpenes - Supplementary Records. It belongs to the ontological category of cyclohexadiene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Flammable;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues. However, this does not mean our product can be used or applied in the same or a similar way.

Gamma-Terpinene (γ-Terpinene) is a cyclic monoterpene, one of four common isomers including alpha-, beta-, and delta-terpinene, which differ only in the position of their carbon-carbon double bonds. This structural nuance is critical, as it dictates the compound's reactivity, stability, and bioactivity. Primarily sourced from essential oils of plants like citrus fruits and cumin, γ-Terpinene is utilized for its distinct citrusy, herbal aroma in fragrance and flavor applications, as a potent antioxidant, and as a chemical intermediate for synthesizing other valuable compounds like p-cymene. For procurement, specifying γ-Terpinene over a generic 'terpinene' mixture or its other isomers is essential for applications demanding predictable antioxidant performance, specific aroma profiles, or controlled chemical reactivity.

Substituting γ-Terpinene with its close structural isomer, α-Terpinene, or with a crude essential oil mixture, is a critical process error in applications sensitive to oxidative stability and reactivity. The non-conjugated double bonds of γ-Terpinene result in measurably different antioxidant mechanisms and degradation pathways compared to the conjugated system in α-Terpinene. For instance, γ-Terpinene degrades much more slowly and into different byproducts under heat and UV light than α-Terpinene, which degrades rapidly. This makes γ-Terpinene a more stable choice for formulations requiring a longer shelf-life and consistent performance, while using α-Terpinene can lead to rapid degradation and the formation of undesired compounds like p-cymene, altering the product's final properties. Therefore, for reproducible outcomes in synthesis, flavor, and antioxidant formulations, specifying high-purity γ-Terpinene is non-negotiable.

Superior Radical Scavenging Capacity in Lipid Protection

In protecting methyl linoleate (a lipid model) from AAPH-induced oxidation, γ-Terpinene demonstrates significantly higher antioxidant effectiveness than its common isomer, α-Terpinene. γ-Terpinene was able to trap approximately 1.2 radicals, whereas α-Terpinene could only trap about 0.5 radicals under the same conditions. This suggests the non-conjugated diene structure of γ-Terpinene is more beneficial for antioxidant capacity in this context than the conjugated diene of its isomer.

Evidence DimensionRadicals trapped per molecule
Target Compound Data~1.2
Comparator Or Baselineα-Terpinene: ~0.5
Quantified Difference140% more effective
ConditionsAAPH-induced oxidation of methyl linoleate

For protecting oils, fats, or other lipid-based formulations from oxidative degradation, γ-Terpinene provides quantitatively superior performance, potentially extending product shelf-life and efficacy.

Enhanced Formulation Stability: Slower Degradation Under Light and Heat

When subjected to stability testing, γ-Terpinene shows markedly slower degradation compared to its isomer α-Terpinene. While α-Terpinene degrades rapidly, particularly accelerated by UV light, the degradation of γ-Terpinene is much slower and its stability can be significantly improved by simple light protection. This differential stability is critical in processing and storage, as the rapid degradation of α-Terpinene leads to a more diverse and uncontrolled formation of byproducts, including p-cymene and various oxygenated products.

Evidence DimensionRate of Degradation
Target Compound DataSlow, plateaus after ~16 days
Comparator Or Baselineα-Terpinene: Rapid degradation
Quantified DifferenceQualitatively much slower and more controllable degradation pathway
ConditionsStorage under heat and UV light

This makes γ-Terpinene the preferred choice for applications requiring high purity, long-term stability, and minimal formation of off-aroma or reactive byproducts during processing or on the shelf.

Efficient Precursor for Aromatic Synthesis: Controlled Conversion to p-Cymene

Gamma-Terpinene serves as a highly effective and direct precursor for the synthesis of p-cymene, a valuable industrial aromatic compound. This conversion can be achieved through efficient methods such as catalyst-free air oxidation at elevated temperature (e.g., 250 °C) or environmentally friendly electrochemical oxidation at room temperature. The non-conjugated diene structure of γ-Terpinene facilitates a more direct aromatization pathway compared to other isomers, making it a preferred starting material for high-yield p-cymene production.

Evidence DimensionSuitability as a chemical precursor
Target Compound DataDirect precursor to p-cymene via aromatization
Comparator Or BaselineOther monoterpenes (e.g., limonene) require more complex isomerization/dehydrogenation steps
Quantified DifferenceProvides a more direct, potentially higher-yield synthetic route
ConditionsCatalyst-free oxidation or electrochemical synthesis

For chemical manufacturers, procuring pure γ-Terpinene simplifies the synthesis of p-cymene, potentially reducing process steps, improving yield, and enabling greener production methods.

Synergistic Antimicrobial and Formulation Efficacy with R-(+)-Limonene

In antimicrobial formulations, γ-Terpinene demonstrates favorable synergistic or additive interactions specifically with R-(+)-Limonene, a common co-ingredient. A study showed that the combination of γ-Terpinene and R-(+)-Limonene was synergistic against Staphylococcus aureus (ΣFIC = 0.38) and additive against Pseudomonas aeruginosa. In contrast, the combination of γ-Terpinene with the other enantiomer, S-(–)-Limonene, was antagonistic and highly toxic in a brine shrimp lethality assay (100% mortality vs. 3.84% for the R-(+)-Limonene combo at 48h).

Evidence DimensionSynergistic Interaction (ΣFIC) vs. S. aureus
Target Compound DataSynergistic with R-(+)-Limonene (ΣFIC = 0.38)
Comparator Or BaselineNon-interactive with S-(–)-Limonene (ΣFIC = 1.50)
Quantified DifferenceDemonstrates synergy with one enantiomer but not the other, highlighting specificity.
ConditionsIn vitro antimicrobial combination assay vs. S. aureus

This highlights the importance of selecting γ-Terpinene for co-formulation with R-(+)-Limonene to achieve enhanced, non-toxic antimicrobial efficacy, a critical detail for developing effective and safe topical products.

Stabilizer in Oxidatively Sensitive Formulations

Based on its superior ability to trap radicals in lipid environments compared to α-Terpinene, γ-Terpinene is the indicated choice for use as a natural antioxidant to extend the shelf-life of cosmetics, food products, and industrial oils. Its enhanced stability under light and heat further ensures it will not rapidly degrade and introduce impurities.

Precursor for High-Purity p-Cymene and Thymol Synthesis

For chemical manufacturers, γ-Terpinene's structure allows for a more direct and efficient synthetic route to p-cymene, a key intermediate for flavors, fragrances, and thymol production. Procuring high-purity γ-Terpinene is the critical first step for a streamlined, high-yield manufacturing process.

Active Component in Advanced Antimicrobial Formulations

The demonstrated synergistic and non-toxic interaction with R-(+)-Limonene makes γ-Terpinene a strategic component for developers of sophisticated topical antimicrobial products. Its use allows for multi-component formulations that are more effective and safer than those using isomeric substitutes or incorrect enantiomeric partners.

Physical Description

Liquid
Colourless oily liquid; refreshing, herbaceous-citrusy aroma

XLogP3

2.8

Boiling Point

183.0 °C

Density

0.841-0.845

LogP

4.5 (LogP)
4.50

Melting Point

-10.0 °C
-10 °C
-10°C

UNII

4YGF4PQP49

GHS Hazard Statements

Aggregated GHS information provided by 1951 companies from 23 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 1951 companies. For more detailed information, please visit ECHA C&L website;
Of the 22 notification(s) provided by 1948 of 1951 companies with hazard statement code(s):;
H226 (99.64%): Flammable liquid and vapor [Warning Flammable liquids];
H304 (95.59%): May be fatal if swallowed and enters airways [Danger Aspiration hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

1.09 mmHg

Pictograms

Health Hazard Flammable

Flammable;Health Hazard

Other CAS

99-85-4

Use Classification

EPA Safer Chemical Functional Use Classes -> Fragrances
Safer Chemical Classes -> Yellow triangle - The chemical has met Safer Choice Criteria for its functional ingredient-class, but has some hazard profile issues
Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Lipids -> Prenol Lipids [PR] -> Isoprenoids [PR01] -> C10 isoprenoids (monoterpenes) [PR0102]

General Manufacturing Information

Soap, cleaning compound, and toilet preparation manufacturing
1,4-Cyclohexadiene, 1-methyl-4-(1-methylethyl)-: ACTIVE

Dates

Last modified: 08-15-2023
Zhang et al. Terpene cyclization catalysed inside a self-assembled cavity. Nature Chemistry, doi: 10.1038/nchem.2181, published online 16 February 2015 http://www.nature.com/nchem

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